molecular formula C13H15NO2 B2486081 7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1697929-45-5

7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2486081
CAS No.: 1697929-45-5
M. Wt: 217.268
InChI Key: SXROIVWYRXMJCA-UHFFFAOYSA-N
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Description

7-Methyl-1H-spiro[indole-3,4’-oxane]-2-one is a spirocyclic compound that features an indole moiety fused with an oxane ring. This compound is part of a broader class of spirocyclic oxindoles, which are known for their unique structural properties and significant biological activities. The indole nucleus is a privileged scaffold in medicinal chemistry, making compounds like 7-Methyl-1H-spiro[indole-3,4’-oxane]-2-one of great interest for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic oxindoles, including 7-Methyl-1H-spiro[indole-3,4’-oxane]-2-one, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . For spirocyclic compounds, additional steps are required to introduce the spiro center. This can be achieved through cyclization reactions that form the oxane ring, often using reagents like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of spirocyclic oxindoles typically employs continuous flow reactors, which allow for efficient and scalable synthesis. These reactors enable the fast synthesis of spiro-fused indoles using biobased building blocks and ultrasonic irradiation. This method is advantageous due to its high yield and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1H-spiro[indole-3,4’-oxane]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxindoles and spirocyclic derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-Methyl-1H-spiro[indole-3,4’-oxane]-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets. The indole moiety can bind to enzymes and receptors, modulating their activity. This compound is known to inhibit certain enzymes involved in cell division and signal transduction pathways, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indole-pyrido-succinimides]
  • Spiro[indole-pyrrolo-succinimides]
  • Spiro[indoline-succinimides]

Uniqueness

7-Methyl-1H-spiro[indole-3,4’-oxane]-2-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. Compared to other spirocyclic compounds, it offers improved lipophilicity, aqueous solubility, and metabolic stability .

Properties

IUPAC Name

7-methylspiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9-3-2-4-10-11(9)14-12(15)13(10)5-7-16-8-6-13/h2-4H,5-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXROIVWYRXMJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(CCOCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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